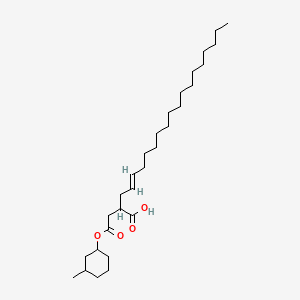

4-(3-Methylcyclohexyl) hydrogen 2-octadecenylsuccinate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-(3-Methylcyclohexyl) Wasserstoff-2-Octadecenylsuccinat ist eine chemische Verbindung mit der Summenformel C29H52O4 und einem Molekulargewicht von 464,7 g/mol. Sie ist bekannt für ihre einzigartige Struktur, die eine Cyclohexylgruppe und eine lange Alkenylkette umfasst. Diese Verbindung wird aufgrund ihrer besonderen chemischen Eigenschaften in verschiedenen wissenschaftlichen und industriellen Anwendungen eingesetzt.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 4-(3-Methylcyclohexyl) Wasserstoff-2-Octadecenylsuccinat umfasst typischerweise die Veresterung von 2-Octadecenylbernsteinsäure mit 3-Methylcyclohexanol. Die Reaktion wird unter sauren Bedingungen durchgeführt, wobei häufig Schwefelsäure als Katalysator verwendet wird. Das Reaktionsgemisch wird erhitzt, um den Veresterungsprozess zu erleichtern, und das Produkt wird durch Destillation oder Umkristallisation gereinigt .

Industrielle Produktionsmethoden

In einem industriellen Umfeld kann die Produktion von 4-(3-Methylcyclohexyl) Wasserstoff-2-Octadecenylsuccinat kontinuierliche Fließreaktoren umfassen, um die Reaktionsbedingungen zu optimieren und die Ausbeute zu erhöhen. Die Verwendung fortschrittlicher Reinigungsverfahren wie der Hochleistungsflüssigchromatographie (HPLC) stellt die Produktion von hochreinen Verbindungen sicher, die für verschiedene Anwendungen geeignet sind .

Analyse Chemischer Reaktionen

Reaktionstypen

4-(3-Methylcyclohexyl) Wasserstoff-2-Octadecenylsuccinat unterliegt verschiedenen Arten chemischer Reaktionen, darunter:

Oxidation: Die Verbindung kann zu entsprechenden Ketonen oder Carbonsäuren oxidiert werden.

Reduktion: Reduktionsreaktionen können die Alkenylgruppe in eine Alkylgruppe umwandeln.

Substitution: Die Estergruppe kann nukleophile Substitutionsreaktionen eingehen, was zur Bildung verschiedener Derivate führt.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).

Reduktion: Es werden Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH4) und Wasserstoffgas (H2) in Gegenwart eines Palladiumkatalysators verwendet.

Substitution: Nukleophile wie Amine und Alkohole können unter basischen Bedingungen verwendet werden, um Substitutionsreaktionen zu ermöglichen.

Hauptprodukte, die gebildet werden

Oxidation: Bildung von Ketonen und Carbonsäuren.

Reduktion: Bildung von Alkyl-Derivaten.

Substitution: Bildung von Amiden, Estern und anderen Derivaten.

Wissenschaftliche Forschungsanwendungen

4-(3-Methylcyclohexyl) Wasserstoff-2-Octadecenylsuccinat hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Reagenz in der organischen Synthese und als Baustein für komplexere Moleküle verwendet.

Biologie: Wird auf seine potenziellen biologischen Aktivitäten untersucht, einschließlich antimikrobieller und entzündungshemmender Eigenschaften.

Medizin: Wird auf seine potenzielle Verwendung in Medikamententrägersystemen und als Vorläufer für pharmazeutische Verbindungen untersucht.

Industrie: Wird bei der Herstellung von Spezialchemikalien, Tensiden und Schmiermitteln verwendet

Wirkmechanismus

Der Wirkmechanismus von 4-(3-Methylcyclohexyl) Wasserstoff-2-Octadecenylsuccinat umfasst seine Interaktion mit spezifischen molekularen Zielstrukturen und -wegen. Die Estergruppe der Verbindung kann hydrolysiert werden, wodurch aktive Metaboliten freigesetzt werden, die mit Zellkomponenten interagieren. Diese Interaktionen können verschiedene biochemische Wege modulieren und zu den beobachteten biologischen Wirkungen führen.

Wirkmechanismus

The mechanism of action of 4-(3-Methylcyclohexyl) hydrogen 2-octadecenylsuccinate involves its interaction with specific molecular targets and pathways. The compound’s ester group can undergo hydrolysis, releasing active metabolites that interact with cellular components. These interactions can modulate various biochemical pathways, leading to the observed biological effects.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

4-(3-Methylcyclohexyl) Wasserstoff-2-Octadecenylsuccinat: Einzigartig aufgrund seiner spezifischen Ester- und Alkenylgruppen.

2-Octadecenylbernsteinsäure: Fehlt die Cyclohexylgruppe, was zu unterschiedlichen chemischen Eigenschaften führt.

3-Methylcyclohexanol: Ein Vorläufer in der Synthese, es fehlt die Alkenylkette

Einzigartigkeit

4-(3-Methylcyclohexyl) Wasserstoff-2-Octadecenylsuccinat zeichnet sich durch seine Kombination aus einer Cyclohexylgruppe und einer langen Alkenylkette aus, die ihm einzigartige chemische und physikalische Eigenschaften verleiht. Dies macht es für spezielle Anwendungen in verschiedenen Bereichen geeignet.

Biologische Aktivität

4-(3-Methylcyclohexyl) hydrogen 2-octadecenylsuccinate is a compound that has garnered interest in various fields of biological research, particularly for its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a unique structure that includes a long-chain fatty acid and a cycloalkyl group. Its molecular formula and structural representation can be summarized as follows:

- Molecular Formula : C₃₁H₅₈O₄

- Structural Features :

- A cyclohexyl group providing hydrophobic properties.

- An octadecenyl chain contributing to its lipophilicity.

Mechanisms of Biological Activity

Research indicates that the biological activity of this compound may be attributed to several mechanisms:

- Antioxidant Activity : The compound exhibits significant antioxidant properties, which can mitigate oxidative stress in cells. This is crucial for preventing cellular damage and promoting longevity in various biological systems.

- Anti-inflammatory Effects : Preliminary studies suggest that the compound may inhibit pro-inflammatory cytokines, thereby reducing inflammation in various tissues. This activity is particularly relevant in conditions such as arthritis and cardiovascular diseases.

- Cell Membrane Interaction : Due to its lipophilic nature, the compound can integrate into cellular membranes, potentially altering membrane fluidity and influencing cell signaling pathways.

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

- Study on Antioxidant Properties : A study published in Journal of Medicinal Chemistry demonstrated that derivatives of this compound showed improved antioxidant activity compared to standard antioxidants like vitamin E. The study utilized various assays, including DPPH and ABTS radical scavenging tests, to quantify activity levels.

- Anti-inflammatory Activity : In a model of acute inflammation induced by carrageenan, administration of this compound resulted in a significant reduction in paw edema compared to control groups, suggesting its potential as an anti-inflammatory agent.

- Cell Viability Assays : In vitro studies conducted on human cancer cell lines indicated that the compound could induce apoptosis at certain concentrations, highlighting its potential as an anticancer agent. The mechanism was linked to the activation of caspase pathways.

Data Table: Summary of Biological Activities

Eigenschaften

CAS-Nummer |

94247-55-9 |

|---|---|

Molekularformel |

C29H52O4 |

Molekulargewicht |

464.7 g/mol |

IUPAC-Name |

(E)-2-[2-(3-methylcyclohexyl)oxy-2-oxoethyl]icos-4-enoic acid |

InChI |

InChI=1S/C29H52O4/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21-26(29(31)32)24-28(30)33-27-22-19-20-25(2)23-27/h17-18,25-27H,3-16,19-24H2,1-2H3,(H,31,32)/b18-17+ |

InChI-Schlüssel |

GTHLUNAAZNFADC-ISLYRVAYSA-N |

Isomerische SMILES |

CCCCCCCCCCCCCCC/C=C/CC(CC(=O)OC1CCCC(C1)C)C(=O)O |

Kanonische SMILES |

CCCCCCCCCCCCCCCC=CCC(CC(=O)OC1CCCC(C1)C)C(=O)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.